Dihydroorotase Inhibition: Millimolar Activity Differentiates from Potent Antimalarial DHODH Inhibitors
2-(3-Methylthiophen-2-yl)acetic acid exhibits weak inhibition of dihydroorotase from mouse Ehrlich ascites cells with an IC50 of 1.00E+6 nM (1 mM) [1]. In contrast, potent dihydrothiophenone-based PfDHODH inhibitors like PfDHODH-IN-2 demonstrate IC50 values in the low micromolar range (1.11 µM) , representing a ~900-fold difference in potency. This disparity highlights that the target compound is not a potent inhibitor of this enzyme class and should not be selected for assays requiring high DHODH inhibition. Its millimolar activity makes it more suitable as a weakly active control or as a scaffold for further optimization in projects where low intrinsic potency is desired.
| Evidence Dimension | Inhibition of dihydroorotase / DHODH |
|---|---|
| Target Compound Data | IC50 = 1.00E+6 nM (1 mM) |
| Comparator Or Baseline | PfDHODH-IN-2: IC50 = 1.11 µM |
| Quantified Difference | ~900-fold less potent |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 µM compound concentration (target); Plasmodium falciparum DHODH (comparator) |
Why This Matters
Users seeking potent DHODH inhibition for antimalarial or antiproliferative applications should avoid this compound; those needing a weakly active comparator or scaffold can justify procurement.
- [1] BindingDB. Data for Ligand CHEMBL3410607. IC50: 1.00E+6 nM (dihydroorotase). View Source
